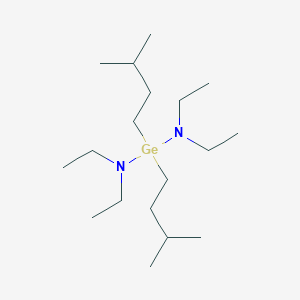
N,N,N',N'-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine: is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine makes it an interesting subject for various scientific studies and industrial applications.
準備方法
The synthesis of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine typically involves the reaction of germanium tetrachloride with appropriate amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reaction of Germanium Tetrachloride with Amines: Germanium tetrachloride is reacted with N,N-diethyl-3-methylbutylamine in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
化学反応の分析
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The reduction process can lead to the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
科学的研究の応用
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-containing molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential use of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine in medical applications, such as drug delivery systems and imaging agents.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
作用機序
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form stable complexes with various biomolecules, influencing their structure and function. The compound’s effects on cellular processes are mediated through its ability to modulate the activity of enzymes and other proteins.
類似化合物との比較
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It is used in various chemical reactions and has different properties compared to N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Tetramethylethylenediamine: Another similar compound with a different backbone structure. It is widely used as a ligand in coordination chemistry and has distinct chemical properties.
The uniqueness of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine lies in its specific substitution pattern and the presence of germanium, which imparts unique chemical and physical properties to the compound.
特性
CAS番号 |
91486-06-5 |
|---|---|
分子式 |
C18H42GeN2 |
分子量 |
359.2 g/mol |
IUPAC名 |
N-[diethylamino-bis(3-methylbutyl)germyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H42GeN2/c1-9-20(10-2)19(15-13-17(5)6,16-14-18(7)8)21(11-3)12-4/h17-18H,9-16H2,1-8H3 |
InChIキー |
IKPSBOSQSXVSJX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Ge](CCC(C)C)(CCC(C)C)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
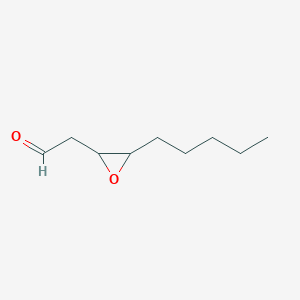
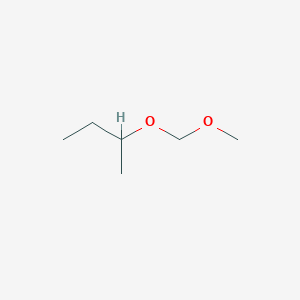

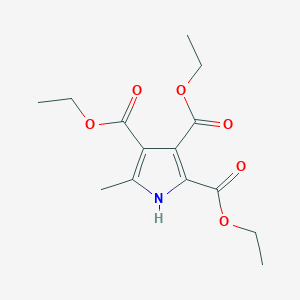
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
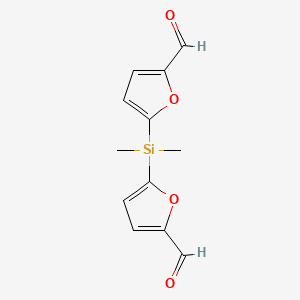
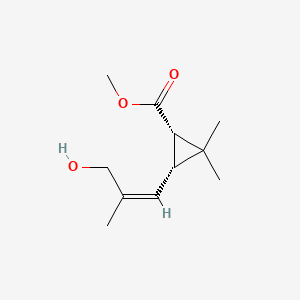
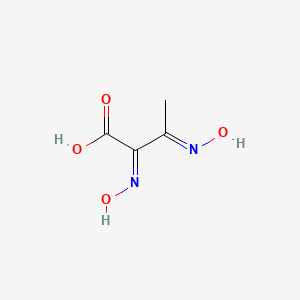
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
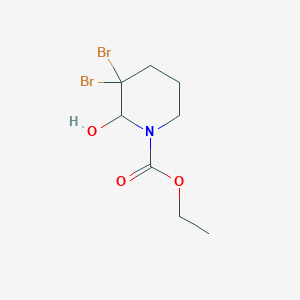
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
